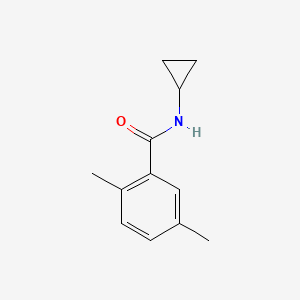![molecular formula C23H16BrN3O3 B5318724 6-bromo-3-(2-methylphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5318724.png)
6-bromo-3-(2-methylphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-3-(2-methylphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone is a chemical compound that has been widely used in scientific research. It is a quinazolinone derivative that has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of 6-bromo-3-(2-methylphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including tyrosine kinase and topoisomerase. It has also been found to modulate the expression of various genes involved in cancer cell growth and inflammation.
実験室実験の利点と制限
One of the advantages of using 6-bromo-3-(2-methylphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone in lab experiments is its ability to selectively target cancer cells and bacteria. It has also been found to have low toxicity in normal cells. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the study of 6-bromo-3-(2-methylphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone. One direction is to further investigate its anticancer properties and potential use in cancer treatment. Another direction is to study its potential use as an antimicrobial agent. Additionally, further studies can be conducted to better understand its mechanism of action and its effects on various enzymes and gene expression.
合成法
The synthesis of 6-bromo-3-(2-methylphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone involves the reaction of 2-nitrobenzaldehyde with 2-methylphenylhydrazine to form 2-(2-methylphenyl)hydrazono)-2-nitrobenzene. This intermediate is then reacted with 6-bromo-3-chloro-2-(2-nitrophenyl)quinazolin-4(3H)-one in the presence of potassium carbonate to yield the final product.
科学的研究の応用
6-bromo-3-(2-methylphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone has been used in various scientific research studies. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been found to have antimicrobial properties and has been studied for its potential use as an antimicrobial agent. Additionally, it has been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases.
特性
IUPAC Name |
6-bromo-3-(2-methylphenyl)-2-[(E)-2-(2-nitrophenyl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O3/c1-15-6-2-4-8-20(15)26-22(13-10-16-7-3-5-9-21(16)27(29)30)25-19-12-11-17(24)14-18(19)23(26)28/h2-14H,1H3/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRWGWHMXONCBS-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)Br)C=CC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)Br)/C=C/C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-(2-pyridinyl)piperazine](/img/structure/B5318642.png)


![ethyl 5-(1,3-benzodioxol-5-yl)-2-(3,5-diiodo-4-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5318656.png)

![(3S*,5R*)-1-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid](/img/structure/B5318669.png)

![6-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2,4(1H,3H)-pyrimidinedione](/img/structure/B5318681.png)
![2-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5318686.png)
![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline](/img/structure/B5318701.png)
![1-{[4-(4-chlorophenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B5318702.png)
![3-{[4-(4-morpholinyl)phenyl]amino}-1-phenyl-2-buten-1-one](/img/structure/B5318708.png)
![1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}azepane oxalate](/img/structure/B5318722.png)
![1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318736.png)